![molecular formula C10H9NO2 B1584734 3-(4-Methoxyphenyl)-3-oxopropanenitrile CAS No. 3672-47-7](/img/structure/B1584734.png)
3-(4-Methoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Methoxyphenyl)-3-oxopropanenitrile (MOPN) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a range of potential uses, including as a reagent for chemical synthesis, an inhibitor for enzymatic reactions, and a substrate for biochemical studies.
Scientific Research Applications
Chemical Synthesis and Reaction Studies
Mn(OAc)3-promoted Sulfur-Directed Addition : This compound reacts with various alkenes in the presence of Mn(OAc)3, leading to the formation of dihydrofuran derivatives. This process shows regioselective outcomes, indicating potential applications in specialized organic syntheses (Deliomeroglu et al., 2012).
Synthesis of Pyrazolo[1, 5-a]pyrimidine Analogs : A facile and efficient synthesis method for pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-Methoxyphenyl)-3-oxopropanenitrile has been developed, showing promise in creating novel compounds with potential anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Oxidative Cyclization Studies : The compound has been used in oxidative cyclization reactions mediated by manganese(III) acetate, leading to the synthesis of various 4,5-dihydrofuran-3-carbonitriles. This highlights its role in producing heterocyclic compounds, which are significant in pharmaceutical and material sciences (Yılmaz et al., 2008).
Material Science and Corrosion Studies
- Corrosion Inhibition : Research shows that derivatives of this compound act as effective corrosion inhibitors for zinc in HCl solution. This application is crucial in material science, especially in protecting metals from corrosion (Fouda & Abdallah, 2010).
Environmental and Analytical Applications
- Selective Spectrophotometric Determination of Nickel : this compound has been used in the development of a spectrophotometric method for the determination of trace amounts of nickel in various samples. This showcases its utility in environmental analysis and monitoring (Izquierdo & Carrasco, 1984).
properties
IUPAC Name |
3-(4-methoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEPUFCALLUUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283505 | |
Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3672-47-7 | |
Record name | 3672-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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